
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, a methylated alanine residue, and a tetrahydropyran-4-yl group. These components contribute to its stability and reactivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a Boc group.
Methylation: The alpha carbon of the alanine is methylated.
Attachment of Tetrahydropyran-4-yl Group: The tetrahydropyran-4-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran-4-yl group.
Reduction: Reduction reactions may target the Boc protecting group or the tetrahydropyran-4-yl group.
Substitution: Nucleophilic substitution reactions can occur at the Boc group or the tetrahydropyran-4-yl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydropyran-4-yl group.
Reduction: Deprotected amino acids or reduced tetrahydropyran-4-yl derivatives.
Substitution: Substituted derivatives at the Boc or tetrahydropyran-4-yl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Acts as a building block for more complex molecules.
Biology:
- Studied for its potential role in protein engineering and design.
- Used in the synthesis of peptide-based drugs.
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Used in the synthesis of peptide-based vaccines.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group provides stability and can be removed under acidic conditions, while the tetrahydropyran-4-yl group can participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Boc-L-Ala-OH: Lacks the methylation and tetrahydropyran-4-yl group.
Boc-N-Me-L-Ala-OH: Lacks the tetrahydropyran-4-yl group.
Fmoc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: Uses an Fmoc protecting group instead of Boc.
Uniqueness:
- The presence of the tetrahydropyran-4-yl group provides unique reactivity and stability.
- The methylation of the alanine residue can influence the compound’s steric and electronic properties.
Eigenschaften
Molekularformel |
C14H25NO5 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15(4)11(12(16)17)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
YUWLKAVZIAMQMI-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1CCOCC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CCOCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
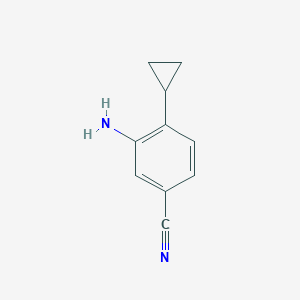
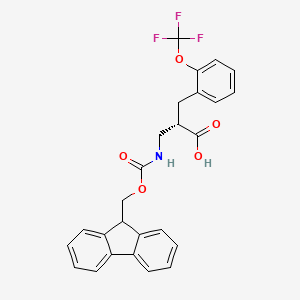
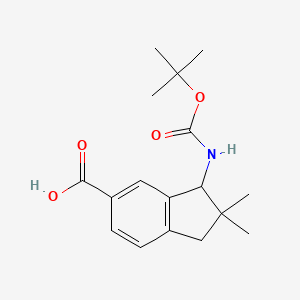


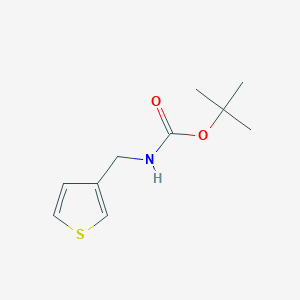
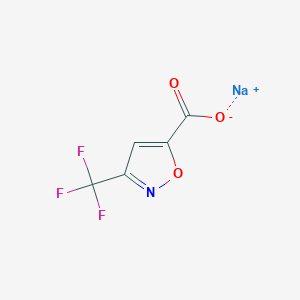
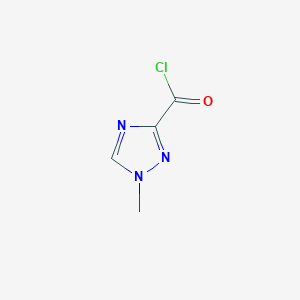
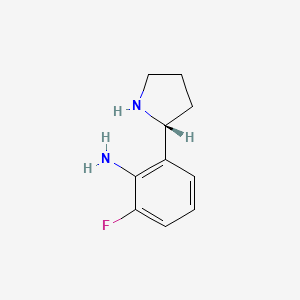
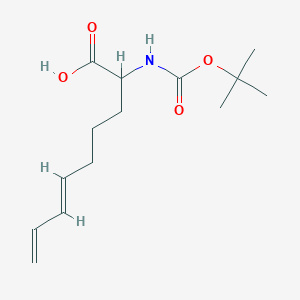
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

